molecular formula C24H25N3O4S B3873284 N-(2,5-DIMETHYLPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

N-(2,5-DIMETHYLPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B3873284
M. Wt: 451.5 g/mol
InChI Key: KIMWIFKECPXGRM-PCLIKHOPSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as hydrazine derivatives and sulfonyl chlorides. These intermediates are then reacted under controlled conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as a pharmaceutical compound, particularly in the development of new antibiotics or anticancer agents.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The pathways involved could include binding to active sites, disrupting cellular processes, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2,5-DIMETHYLPHENYL)BENZENESULFONAMIDE: A structurally similar compound lacking the hydrazinecarbonyl and methoxyphenyl groups.

Uniqueness

N-(2,5-DIMETHYLPHENYL)-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its complex structure, which may confer specific properties such as enhanced binding affinity, selectivity, or stability. These features could make it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-18-9-10-19(2)23(15-18)27(32(29,30)22-7-5-4-6-8-22)17-24(28)26-25-16-20-11-13-21(31-3)14-12-20/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMWIFKECPXGRM-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NN=CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-DIMETHYLPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,5-DIMETHYLPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,5-DIMETHYLPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,5-DIMETHYLPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,5-DIMETHYLPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Reactant of Route 6
N-(2,5-DIMETHYLPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

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